N-Benzyl-3-(benzylamino)butanamide
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Overview
Description
N-Benzyl-3-(benzylamino)butanamide is a compound of significant interest in the field of organic chemistry. It is known for its unique structural properties and potential applications in various scientific domains. The compound features a benzyl group attached to a butanamide backbone, with an additional benzylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(benzylamino)butanamide can be achieved through a one-pot lipase-catalyzed enantioselective process. This method involves the use of lipase CalB as a catalyst, which facilitates the aza-Michael addition reaction followed by the kinetic resolution of the Michael adduct. The reaction conditions, including the choice of solvent, play a crucial role in determining the enantioselectivity and chemoselectivity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of solvent engineering and enzymatic catalysis can be applied to scale up the synthesis process. The use of biocatalysts like lipase CalB offers an environmentally friendly and efficient approach to producing this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(benzylamino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The benzyl and benzylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
N-Benzyl-3-(benzylamino)butanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for investigating enzyme-catalyzed reactions and understanding enzyme specificity.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(benzylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound’s benzyl and benzylamino groups enable it to bind to enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-(methylamino)butanamide: Similar structure but with a methylamino group instead of a benzylamino group.
N-Benzyl-3-(ethylamino)butanamide: Features an ethylamino group, offering different chemical properties.
N-Benzyl-3-(propylamino)butanamide: Contains a propylamino group, leading to variations in reactivity and applications.
Uniqueness
N-Benzyl-3-(benzylamino)butanamide stands out due to its specific combination of benzyl and benzylamino groups, which confer unique chemical reactivity and potential for diverse applications. Its enantioselective synthesis and ability to participate in various chemical reactions make it a valuable compound in research and industry .
Properties
CAS No. |
802008-11-3 |
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Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-benzyl-3-(benzylamino)butanamide |
InChI |
InChI=1S/C18H22N2O/c1-15(19-13-16-8-4-2-5-9-16)12-18(21)20-14-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3,(H,20,21) |
InChI Key |
KWCGTEHSMMDWPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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